molecular formula C8H7Br2NO2 B14136200 3,5-Dibromo-4-methoxybenzamide CAS No. 4135-43-7

3,5-Dibromo-4-methoxybenzamide

Katalognummer: B14136200
CAS-Nummer: 4135-43-7
Molekulargewicht: 308.95 g/mol
InChI-Schlüssel: IHWCXAIMCFXLFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-4-methoxybenzamide is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzamide, where the benzene ring is substituted with bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxybenzamide typically involves the bromination of 4-methoxybenzamide. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reaction control systems ensures consistent product quality and minimizes the formation of by-products. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromo-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, resulting in compounds like 3,5-dimethoxy-4-methoxybenzamide.

    Oxidation: Oxidized products may include 3,5-dibromo-4-methoxybenzoic acid.

    Reduction: Reduced products may include 3,5-dibromo-4-methoxybenzylamine.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

    3,5-Dibromo-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3,5-Dibromo-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 3,5-Dibromo-4-methoxybenzamide is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

4135-43-7

Molekularformel

C8H7Br2NO2

Molekulargewicht

308.95 g/mol

IUPAC-Name

3,5-dibromo-4-methoxybenzamide

InChI

InChI=1S/C8H7Br2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)

InChI-Schlüssel

IHWCXAIMCFXLFQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1Br)C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.